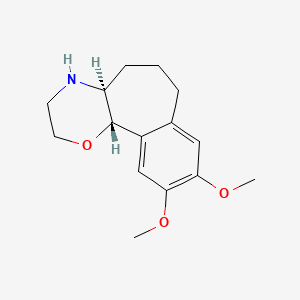
Benzo(6,7)cyclohept(1,2-b)(1,4)oxazine, 2,3,4,4a,5,6,7,11b-octahydro-9,10-dimethoxy-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(6,7)cyclohept(1,2-b)(1,4)oxazine, 2,3,4,4a,5,6,7,11b-octahydro-9,10-dimethoxy-, (E)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by a fused ring system that includes a benzene ring, a cycloheptane ring, and an oxazine ring, with multiple methoxy groups attached. Its intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of Benzo(6,7)cyclohept(1,2-b)(1,4)oxazine, 2,3,4,4a,5,6,7,11b-octahydro-9,10-dimethoxy-, (E)- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a precursor compound under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require advanced equipment and techniques to handle the complex reactions involved.
Chemical Reactions Analysis
Benzo(6,7)cyclohept(1,2-b)(1,4)oxazine, 2,3,4,4a,5,6,7,11b-octahydro-9,10-dimethoxy-, (E)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential pharmacological properties, such as its effects on specific biological pathways or its ability to interact with certain molecular targets .
In the industrial sector, Benzo(6,7)cyclohept(1,2-b)(1,4)oxazine, 2,3,4,4a,5,6,7,11b-octahydro-9,10-dimethoxy-, (E)- may be used in the development of new materials or as a component in specialized chemical processes.
Mechanism of Action
The mechanism of action of Benzo(6,7)cyclohept(1,2-b)(1,4)oxazine, 2,3,4,4a,5,6,7,11b-octahydro-9,10-dimethoxy-, (E)- involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .
The exact molecular targets and pathways involved can vary depending on the specific context and application. Detailed studies are often required to elucidate the precise mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Benzo(6,7)cyclohept(1,2-b)(1,4)oxazine, 2,3,4,4a,5,6,7,11b-octahydro-9,10-dimethoxy-, (E)- can be compared with other similar compounds that share structural features or chemical properties. Some similar compounds include other oxazine derivatives or compounds with fused ring systems .
What sets this compound apart is its unique combination of rings and functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
105124-39-8 |
|---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
(2S,7S)-13,14-dimethoxy-3-oxa-6-azatricyclo[9.4.0.02,7]pentadeca-1(15),11,13-triene |
InChI |
InChI=1S/C15H21NO3/c1-17-13-8-10-4-3-5-12-15(19-7-6-16-12)11(10)9-14(13)18-2/h8-9,12,15-16H,3-7H2,1-2H3/t12-,15-/m0/s1 |
InChI Key |
ZJDBJTYCZVEKEL-WFASDCNBSA-N |
Isomeric SMILES |
COC1=C(C=C2[C@H]3[C@H](CCCC2=C1)NCCO3)OC |
Canonical SMILES |
COC1=C(C=C2C3C(CCCC2=C1)NCCO3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















